

Preclinical data on BAY 2476568

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

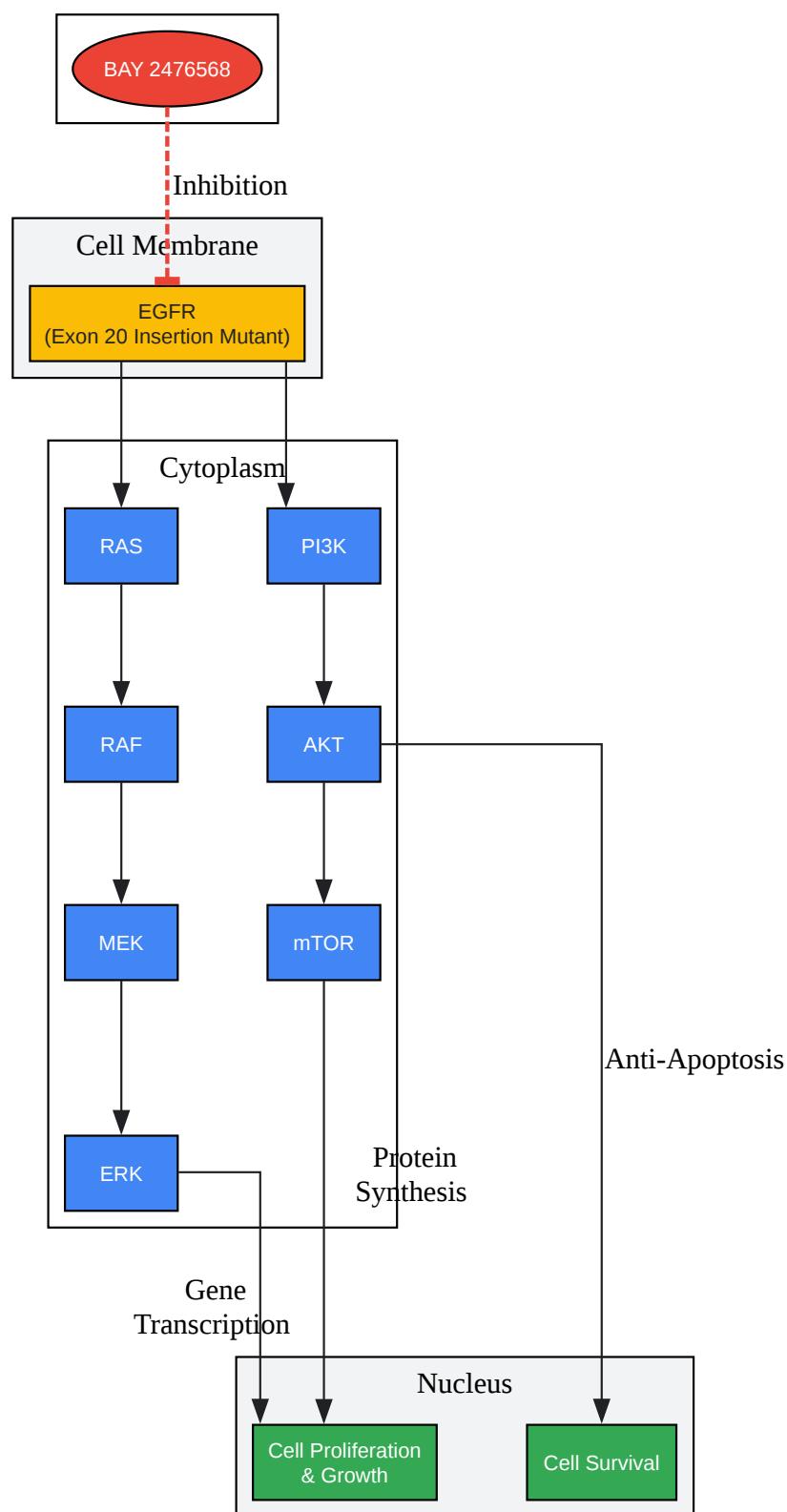
Compound Name: **BAY 2476568**

Cat. No.: **B8240645**

[Get Quote](#)

An In-Depth Technical Guide to the Preclinical Data of **BAY 2476568** For Researchers, Scientists, and Drug Development Professionals

Executive Summary


BAY 2476568 (also known as BAY 2927088) is a potent, selective, and reversible small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to target non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion (ex20ins) mutations, a patient population with limited effective therapeutic options. Preclinical data demonstrates that **BAY 2476568** exhibits high potency against various ex20ins mutations while maintaining a significant selectivity window over wild-type (WT) EGFR. Furthermore, the compound retains activity against classical activating EGFR mutations (exon 19 deletion, L858R) and, critically, the C797S mutation, which confers resistance to third-generation covalent inhibitors like osimertinib. In vivo studies have confirmed its anti-tumor efficacy in patient-derived xenograft models.

Mechanism of Action and Signaling Pathway

BAY 2476568 functions as an ATP-competitive tyrosine kinase inhibitor (TKI). EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation.[\[1\]](#)[\[2\]](#)

EGFR exon 20 insertion mutations cause a conformational change in the ATP-binding pocket, leading to constitutive, ligand-independent activation of the kinase and resistance to many

standard EGFR TKIs.^[2] **BAY 2476568** is designed to effectively bind to this altered conformation, inhibiting its kinase activity and thereby blocking downstream oncogenic signaling. Its reversible, non-covalent binding mode allows it to inhibit EGFR even in the presence of the C797S mutation, which prevents the covalent binding of irreversible inhibitors.
[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **BAY 2476568** on the EGFR Signaling Pathway.

Quantitative Preclinical Data

The preclinical activity of **BAY 2476568** was evaluated using biochemical and cellular assays to determine its potency and selectivity.

Table 1: In Vitro Biochemical Activity of BAY 2476568

This table summarizes the half-maximal inhibitory concentration (IC50) of **BAY 2476568** against the kinase activity of isolated EGFR enzyme variants.

EGFR Variant	Mutation Type	IC50 (nM)
insASV	Exon 20 Insertion	0.09[5]
insSVD	Exon 20 Insertion	0.21[5]
insNPG	Exon 20 Insertion	0.11[5]

Data from biochemical kinase assays.

Table 2: In Vitro Cellular Anti-proliferative Activity of BAY 2476568

This table presents the IC50 values from proliferation assays using murine pro-B Ba/F3 cells engineered to express various human EGFR mutations. These cells depend on the expressed EGFR variant for their proliferation and survival.

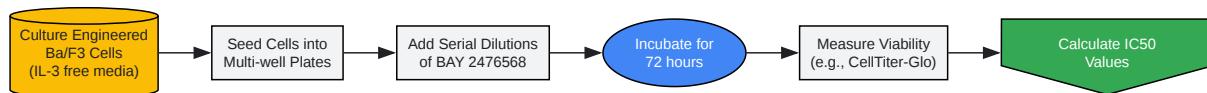
Cell Line	EGFR Genotype	IC50 (nM)
Ba/F3	EGFR ex20ins ASV	15.3[3]
Ba/F3	EGFR ex20ins SVD	11.1[3]
Ba/F3	EGFR ex20ins NPH	67.9[3]
Ba/F3	EGFR Wild-Type	273.0[3]
Ba/F3	EGFR ex19del	0.6[3]
Ba/F3	EGFR ex19del / C797S	0.3[3]
Ba/F3	EGFR ex19del / T790M	54.3[3]
Ba/F3	EGFR ex19del / T790M / C797S	120.0[3]

Data from 72-hour cell viability assays.

Table 3: In Vivo Efficacy in NSCLC Xenograft Models

This table outlines the results from in vivo studies using patient-derived xenograft (PDX) models in mice.

Model Type	EGFR Mutation	Treatment	Outcome
PDX Model 1	Exon 20 Insertion	100 mg/kg p.o. daily for 28 days	Strong tumor growth inhibition[3]
PDX Model 2	Exon 20 Insertion	100 mg/kg p.o. daily for 28 days	Strong tumor growth inhibition[3]
Xenograft	Exon 19 Deletion (PC9 cells)	Not specified	Antitumor efficacy observed[3]


All treatments were reported to be well tolerated.

Experimental Protocols

Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is a murine interleukin-3 (IL-3) dependent pro-B cell line.[\[6\]](#) For these experiments, Ba/F3 cells were engineered to express either wild-type or various mutant forms of human EGFR.

- Cell Culture: Transduced Ba/F3 cells were cultured in IL-3-free medium, forcing their survival and proliferation to be dependent on the signaling output of the expressed EGFR variant.
- Compound Treatment: Cells were seeded into multi-well plates and treated with a range of concentrations of **BAY 2476568**.
- Incubation: The cells were incubated for 72 hours.[\[5\]](#)
- Viability Assessment: Cell viability was measured using a standard method (e.g., CellTiter-Glo®).
- Data Analysis: The resulting dose-response curves were used to calculate the IC₅₀ values, representing the drug concentration required to inhibit 50% of cell proliferation.

[Click to download full resolution via product page](#)

Caption: General workflow for the Ba/F3 cellular proliferation assay.

Western Blot for Signaling Inhibition

This protocol was used to confirm that **BAY 2476568** inhibits the phosphorylation of EGFR and its key downstream effector proteins.

- Cell Treatment: Engineered Ba/F3 cells expressing EGFR ex20ins mutants were treated with 100 nM of **BAY 2476568** for 6 hours.[\[5\]](#)

- Lysis: Cells were harvested and lysed to extract total cellular proteins.
- Protein Quantification: Protein concentration was determined using a BCA assay.
- Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated EGFR (Y1068), total EGFR, phosphorylated ERK1/2, total ERK1/2, phosphorylated Akt (S473), and total Akt.
- Detection: Following incubation with secondary antibodies, protein bands were visualized using an imaging system. A significant reduction in the phosphorylated forms of the proteins in treated cells compared to controls indicated target engagement and pathway inhibition.[\[5\]](#)

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse, providing a more clinically relevant model than traditional cell line xenografts.

- Model Establishment: Tumor fragments from NSCLC patients with confirmed EGFR exon 20 insertion mutations were implanted subcutaneously into immunodeficient mice.
- Tumor Growth: Tumors were allowed to grow to a specified volume.
- Treatment: Mice were randomized into vehicle control and treatment groups. The treatment group received **BAY 2476568** orally at a dose of 100 mg/kg once daily.[\[3\]](#)
- Monitoring: Tumor volume and body weight were measured regularly for the duration of the study (e.g., 28 days).[\[3\]](#)
- Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume between the treated and vehicle groups. The treatment was noted to cause strong TGI.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical data on BAY 2476568]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8240645#preclinical-data-on-bay-2476568>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com